Cas no 7659-03-2 (5-(1-Methylpiperidin-4-yl)-1,3,4-oxadiazol-2-amine)

5-(1-Methylpiperidin-4-yl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with an amine group and a 1-methylpiperidin-4-yl moiety. This structure imparts unique physicochemical properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The presence of the oxadiazole ring contributes to its stability and potential bioactivity, while the methylpiperidine group enhances solubility and bioavailability. Its well-defined synthetic pathway allows for high purity and scalability, supporting its use in drug discovery and development. The compound’s versatility enables further functionalization, facilitating the exploration of structure-activity relationships in medicinal chemistry applications.
5-(1-Methylpiperidin-4-yl)-1,3,4-oxadiazol-2-amine structure
7659-03-2 structure
Product name:5-(1-Methylpiperidin-4-yl)-1,3,4-oxadiazol-2-amine
CAS No:7659-03-2
MF:C8H14N4O
MW:182.222960948944
CID:1087874
PubChem ID:44141739

5-(1-Methylpiperidin-4-yl)-1,3,4-oxadiazol-2-amine Chemical and Physical Properties

Names and Identifiers

    • 5-(1-Methylpiperidin-4-yl)-1,3,4-oxadiazol-2-amine
    • 5-(1-methyl-4-piperidinyl)-1,3,4-oxadiazol-2-amine(SALTDATA: FREE)
    • DTXSID40657638
    • 7659-03-2
    • BS-38477
    • AKOS006345317
    • 5-(1-METHYL-4-PIPERIDINYL)-1,3,4-OXADIAZOL-2-AMINE
    • MFCD12198480
    • DB-358529
    • MDL: MFCD12198480
    • Inchi: InChI=1S/C8H14N4O/c1-12-4-2-6(3-5-12)7-10-11-8(9)13-7/h6H,2-5H2,1H3,(H2,9,11)
    • InChI Key: LIJNHHNZLNRFDS-UHFFFAOYSA-N
    • SMILES: CN1CCC(CC1)C2=NNC(=N)O2

Computed Properties

  • Exact Mass: 182.11676108g/mol
  • Monoisotopic Mass: 182.11676108g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 170
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 68.2Ų

5-(1-Methylpiperidin-4-yl)-1,3,4-oxadiazol-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM275620-1g
5-(1-Methylpiperidin-4-yl)-1,3,4-oxadiazol-2-amine
7659-03-2 95%
1g
$*** 2023-05-29
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1437533-1g
5-(1-Methylpiperidin-4-yl)-1,3,4-oxadiazol-2-amine
7659-03-2 98%
1g
¥2420.00 2024-07-28
eNovation Chemicals LLC
Y1248432-1g
5-(1-methyl-4-piperidinyl)-1,3,4-oxadiazol-2-amine
7659-03-2 95%
1g
$265 2023-09-04
A2B Chem LLC
AH52300-1g
5-(1-Methylpiperidin-4-yl)-1,3,4-oxadiazol-2-amine
7659-03-2 95%
1g
$164.00 2023-12-30
Chemenu
CM275620-5g
5-(1-Methylpiperidin-4-yl)-1,3,4-oxadiazol-2-amine
7659-03-2 95%
5g
$*** 2023-05-29
A2B Chem LLC
AH52300-250mg
5-(1-Methylpiperidin-4-yl)-1,3,4-oxadiazol-2-amine
7659-03-2 95%
250mg
$115.00 2024-04-19

Additional information on 5-(1-Methylpiperidin-4-yl)-1,3,4-oxadiazol-2-amine

5-(1-Methylpiperidin-4-yl)-1,3,4-Oxadiazol-2-Amine: A Comprehensive Overview

5-(1-Methylpiperidin-4-yl)-1,3,4-Oxadiazol-2-Amine, also known by its CAS registry number CAS No. 7659-03-2, is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound belongs to the class of oxadiazoles, which are five-membered heterocycles containing two nitrogen atoms and one oxygen atom. The presence of the methylpiperidine group at the 4-position of the oxadiazole ring introduces unique electronic and steric properties that make this compound a valuable tool in drug discovery and chemical synthesis.

The structure of 5-(1-Methylpiperidin-4-yl)-1,3,4-Oxadiazol-2-Amine is characterized by its oxadiazole core, which is known for its stability and reactivity in various chemical transformations. The methylpiperidine substituent adds a level of complexity to the molecule, enabling it to participate in a wide range of interactions, including hydrogen bonding and π-interactions. These properties have been leveraged in recent studies to explore its potential as a building block for more complex molecules with therapeutic applications.

In terms of synthesis, several methods have been reported for the preparation of CAS No. 7659-03-2. One common approach involves the reaction of an appropriate amine with an oxadiazole derivative under specific conditions. The choice of reagents and reaction conditions plays a critical role in determining the yield and purity of the final product. Recent advancements in catalytic methods have further enhanced the efficiency of these reactions, making it easier to scale up production for industrial applications.

The pharmacological properties of 5-(1-Methylpiperidin-4-yl)-1,3,4-Oxadiazol-2-Amine have been extensively studied in recent years. Research has shown that this compound exhibits promising activity in various biological assays, particularly in the context of enzyme inhibition and receptor binding studies. Its ability to modulate key cellular pathways makes it a potential candidate for the development of novel therapeutic agents targeting diseases such as cancer and neurodegenerative disorders.

In addition to its pharmacological applications, CAS No. 7659-03-2 has also found use in materials science. The compound's unique electronic properties make it a suitable candidate for applications in organic electronics and optoelectronics. Recent studies have explored its potential as a component in light-emitting diodes (LEDs) and photovoltaic devices, where its ability to facilitate charge transport is highly valued.

The environmental impact of 5-(1-Methylpiperidin-4-yl)-1,3,4-Oxadiazol-2-Amine is another area of active research. As concerns about sustainability and eco-friendliness grow, there is increasing interest in understanding how this compound behaves in different environmental conditions. Studies have focused on its biodegradation rates and potential toxicity to aquatic organisms. These findings are crucial for ensuring that the use of this compound aligns with global environmental standards.

In conclusion, CAS No. 7659-03-2, or 5-(1-Methylpiperidin-4-yli)-1,3,4-Oxazolidine, stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure and functional groups make it an invaluable tool for researchers seeking to push the boundaries of organic chemistry and drug discovery. As new research continues to uncover its potential uses and properties, this compound is poised to play an even greater role in shaping future advancements in science and technology.

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